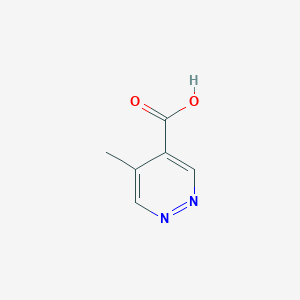
5-甲基吡哒嗪-4-羧酸
描述
5-Methylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 1108712-51-1 . It has a molecular weight of 138.13 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 5-Methylpyridazine-4-carboxylic acid consists of a pyridazine ring with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 4th carbon .Physical And Chemical Properties Analysis
5-Methylpyridazine-4-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 138.13 .科学研究应用
合成和互变异构形式
甲基化的 4,5-二氢-6-羟基吡哒嗪-3-羧酸和 6-羟基吡哒嗪-3-羧酸显示出甲基化的差异,影响它们的分子间相互作用和亲脂性。这些化合物表现出内酰胺和内酰亚胺互变异构体之间的平衡,影响它们的合成并导致不同的晶体结构,其特征在于 NH⋯O 和 CH⋯O 氢键,影响它们在片层中的分子排列。甲基化衍生物表现出增加的亲脂性,这归因于 CH⋯O 键的形成 (Katrusiak 等,2011).
氨基羰基化和功能化
吡哒嗪-3(2H)-酮环通过钯催化的反应,在各种胺(包括氨基酸甲酯)的存在下可以进行氨基羰基化。该反应显示出高反应性和选择性,使用伯胺形成 4,5-二羧酰胺,使用仲胺(如哌啶和吗啉)形成氨基取代的溴代吡哒嗪酮。反应结果提供了氨基羰基化和胺化过程机理细节的见解 (Takács 等,2012).
工业应用
烟酸生产
烟酸在结构上与吡啶羧酸密切相关,是一种必需的营养素和抗癞皮病剂。在工业上,它主要通过氧化 5-乙基-2-甲基吡啶来生产,但这个过程会排放出氧化亚氮,这是一种强效温室气体。探索烟酸生产的生态方法对于绿色化学和减少环境影响至关重要。目前的研究重点是利用 3-甲基吡啶和 5-乙基-2-甲基吡啶等市售材料进行可持续生产技术 (Lisicki 等,2022).
安全和危害
The safety information for 5-Methylpyridazine-4-carboxylic acid includes several hazard statements such as H302, H315, H317, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
5-methylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUEUVYZDSDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291978 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-51-1 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


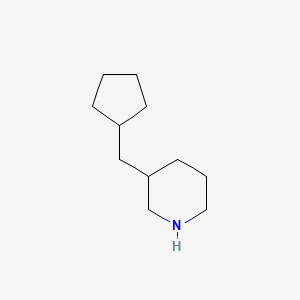


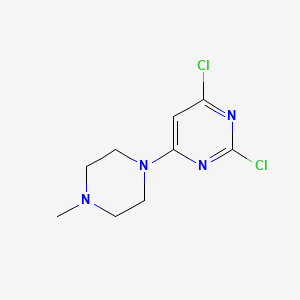
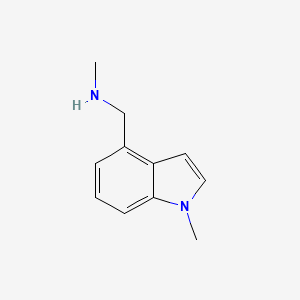
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)
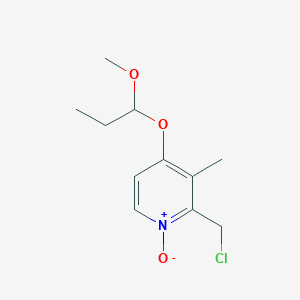
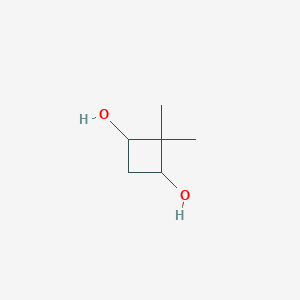
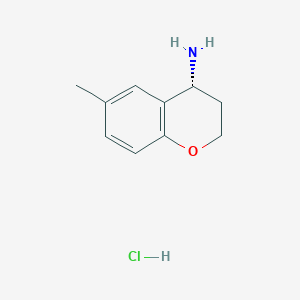

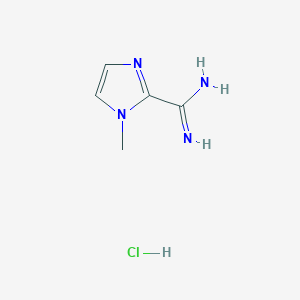
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
